molecular formula C5H9ClO4S B1610231 Methyl 4-(chlorosulfonyl)butanoate CAS No. 81926-28-5

Methyl 4-(chlorosulfonyl)butanoate

Cat. No.: B1610231
CAS No.: 81926-28-5
M. Wt: 200.64 g/mol
InChI Key: JJXNQSGCXYTONF-UHFFFAOYSA-N
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Description

Methyl 4-(chlorosulfonyl)butanoate is an organic compound with the molecular formula C5H9ClO4S. It is a versatile chemical used in various scientific research applications, particularly in organic synthesis and pharmaceutical development .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(chlorosulfonyl)butanoate can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutyric acid with methanol in the presence of a catalyst to form methyl 4-chlorobutanoate. This intermediate is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures, as well as the use of specific catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(chlorosulfonyl)butanoate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonic acid or sulfonate salt.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed from substitution with amines.

    Sulfonate Esters: Formed from substitution with alcohols.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

Methyl 4-(chlorosulfonyl)butanoate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Pharmaceutical Development: Employed in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Biological Research: Utilized in the modification of biomolecules and the study of enzyme mechanisms.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(chlorosulfonyl)butanoate involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions are often utilized in the modification of biomolecules and the synthesis of complex organic compounds.

Comparison with Similar Compounds

Methyl 4-(chlorosulfonyl)butanoate can be compared with other sulfonyl chloride compounds, such as:

  • Methyl 4-(chlorosulfonyl)benzoate
  • Ethyl 4-(chlorosulfonyl)butanoate
  • Methyl 3-(chlorosulfonyl)propanoate

These compounds share similar reactivity due to the presence of the sulfonyl chloride group. this compound is unique in its specific structure, which influences its reactivity and the types of reactions it undergoes .

Properties

IUPAC Name

methyl 4-chlorosulfonylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO4S/c1-10-5(7)3-2-4-11(6,8)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXNQSGCXYTONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442403
Record name methyl 4-(chlorosulfonyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81926-28-5
Record name methyl 4-(chlorosulfonyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-(chlorosulfonyl)butanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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